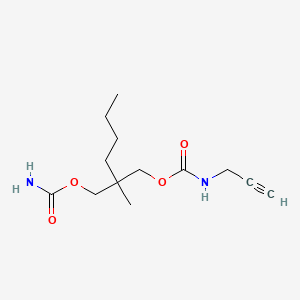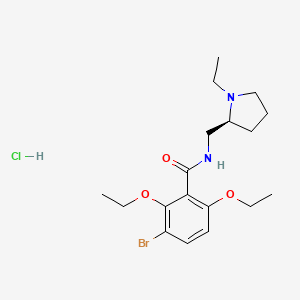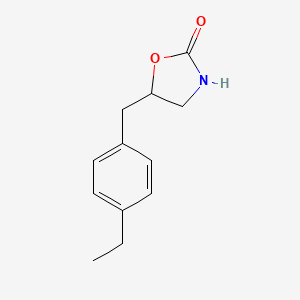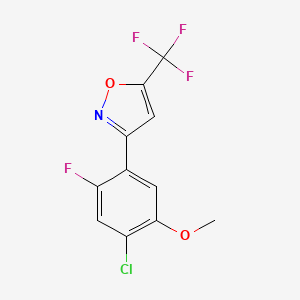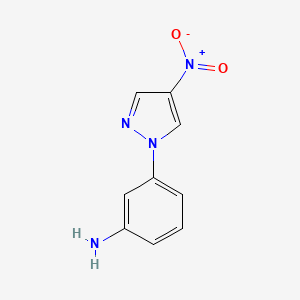
3-(4-Nitro-1H-pyrazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitro-1H-pyrazol-1-yl)aniline: is a heterocyclic aromatic compound that features a pyrazole ring substituted with a nitro group and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitro-1H-pyrazol-1-yl)aniline typically involves the nitration of 1H-pyrazole followed by a coupling reaction with aniline. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-nitro-1H-pyrazole is then reacted with aniline in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 3-(4-Nitro-1H-pyrazol-1-yl)aniline can undergo reduction to form the corresponding amino derivative.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Reduction: 3-(4-Amino-1H-pyrazol-1-yl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(4-Nitro-1H-pyrazol-1-yl)aniline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Nitro-1H-pyrazol-1-yl)aniline and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aniline moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
3,5-Dinitro-1H-pyrazole: Another nitro-substituted pyrazole with similar chemical properties.
4-Nitroaniline: A simpler nitroaniline derivative with comparable reactivity.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A more complex compound with multiple nitro groups and additional heterocyclic rings.
Uniqueness: 3-(4-Nitro-1H-pyrazol-1-yl)aniline is unique due to the combination of the pyrazole ring and the aniline moiety, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and the exploration of new reaction pathways, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
62537-75-1 |
|---|---|
Molekularformel |
C9H8N4O2 |
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
3-(4-nitropyrazol-1-yl)aniline |
InChI |
InChI=1S/C9H8N4O2/c10-7-2-1-3-8(4-7)12-6-9(5-11-12)13(14)15/h1-6H,10H2 |
InChI-Schlüssel |
XXIKZZNOJOLJIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



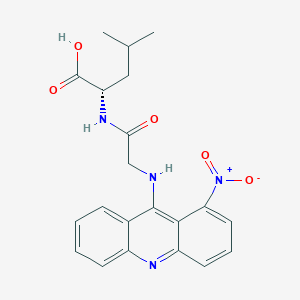
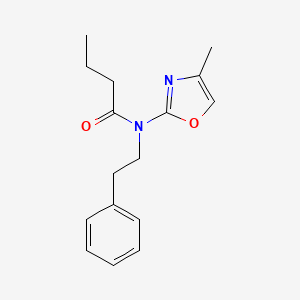
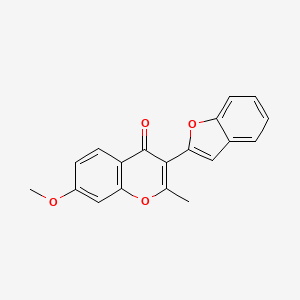
![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)

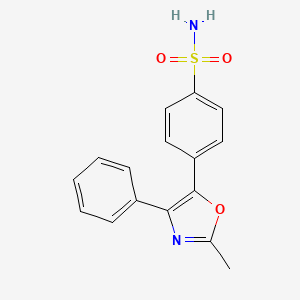
![2-[(2-Methylcyclohexyl)oxy]ethan-1-ol](/img/structure/B12898154.png)
